methyl 3-[(3,4-dimethylphenyl)({[(3-ethylphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate
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Overview
Description
Methyl 3-[(3,4-dimethylphenyl)({[(3-ethylphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a thiophene ring substituted with a carboxylate group and a sulfonamide linkage, making it a versatile molecule for different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[(3,4-dimethylphenyl)({[(3-ethylphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate typically involves multi-step organic synthesis. One common route includes:
Formation of the Thiophene Core: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.
Introduction of the Carboxylate Group: The carboxylate group is introduced through esterification, often using methanol and a strong acid catalyst.
Sulfonamide Formation: The sulfonamide linkage is formed by reacting the thiophene derivative with a sulfonyl chloride in the presence of a base.
Attachment of the Aryl Groups: The final steps involve the coupling of the dimethylphenyl and ethylphenyl groups through amide bond formation, typically using carbodiimide coupling agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonamide group, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting esters to alcohols.
Substitution: Electrophilic aromatic substitution can occur on the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology
The sulfonamide group is known for its biological activity, particularly as an antibacterial agent. This compound could be explored for its potential antimicrobial properties.
Medicine
Due to its structural complexity, this compound might be investigated for its potential as a drug candidate, particularly in targeting specific enzymes or receptors.
Industry
In materials science, the thiophene ring is known for its electronic properties, making this compound a candidate for use in organic electronics or as a precursor for conductive polymers.
Mechanism of Action
The biological activity of methyl 3-[(3,4-dimethylphenyl)({[(3-ethylphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate is likely mediated through its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the thiophene ring can interact with biological membranes or proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-[(3,4-dimethylphenyl)({[(2,3-dimethylphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate: Similar structure but with different substitution patterns on the phenyl rings.
Methyl 3-[(3,4-dimethylphenyl)({[(4-ethylphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate: Similar but with variations in the position of the ethyl group.
Uniqueness
The unique combination of the thiophene ring, sulfonamide linkage, and specific aryl substitutions in methyl 3-[(3,4-dimethylphenyl)({[(3-ethylphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate provides distinct chemical and biological properties that can be leveraged in various applications, distinguishing it from other similar compounds.
This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
methyl 3-[(3,4-dimethylphenyl)-[2-(3-ethylanilino)-2-oxoethyl]sulfamoyl]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O5S2/c1-5-18-7-6-8-19(14-18)25-22(27)15-26(20-10-9-16(2)17(3)13-20)33(29,30)21-11-12-32-23(21)24(28)31-4/h6-14H,5,15H2,1-4H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGSUUHIXLNBAMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)CN(C2=CC(=C(C=C2)C)C)S(=O)(=O)C3=C(SC=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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